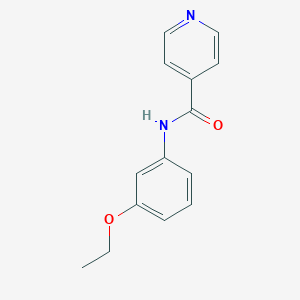
N-(3-ethoxyphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxyphenyl)isonicotinamide (known as NEPI) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NEPI belongs to the class of isoniazid derivatives, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
NEPI has been studied for its potential therapeutic applications in various diseases, including cancer, tuberculosis, and Alzheimer's disease. In cancer research, NEPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
Mechanism of Action
The mechanism of action of NEPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, NEPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In tuberculosis research, NEPI has been shown to inhibit the activity of InhA, an enzyme involved in the biosynthesis of mycolic acids. In Alzheimer's disease research, NEPI has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
NEPI has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, NEPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth in animal models. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis and to inhibit the growth of biofilms. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
NEPI has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications in various diseases. However, NEPI also has some limitations, including its low solubility in aqueous solutions, potential toxicity at high doses, and limited availability for commercial use.
Future Directions
There are several future directions for research on NEPI, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in clinical trials. Additionally, NEPI could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, NEPI has the potential to be a valuable tool for scientific research and a promising candidate for the development of novel therapeutics in various diseases.
Synthesis Methods
NEPI can be synthesized from isonicotinamide and 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography to obtain pure NEPI.
properties
Product Name |
N-(3-ethoxyphenyl)isonicotinamide |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
DZHJWSXZOCBOLN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)